4-[(4-Aminophenyl)amino]butanoic acid

Catalog No.
S3577152
CAS No.
86147-74-2
M.F
C10H14N2O2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-Aminophenyl)amino]butanoic acid

CAS Number

86147-74-2

Product Name

4-[(4-Aminophenyl)amino]butanoic acid

IUPAC Name

4-(4-aminoanilino)butanoic acid

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c11-8-3-5-9(6-4-8)12-7-1-2-10(13)14/h3-6,12H,1-2,7,11H2,(H,13,14)

InChI Key

JUMJUXBRZSLRRE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)NCCCC(=O)O

Canonical SMILES

C1=CC(=CC=C1N)NCCCC(=O)O

4-[(4-Aminophenyl)amino]butanoic acid, also known as 4-(4-Aminophenyl)butyric acid, is an organic compound characterized by its unique structure, which includes an amino group and a butanoic acid moiety. With the molecular formula C10H13NO2C_{10}H_{13}NO_{2} and a molecular weight of approximately 179.22 g/mol, this compound is notable for its role as a synthetic intermediate in pharmaceutical applications. It is primarily derived from butyric acid and is recognized for its potential interactions with various biological systems, particularly as an agonist for G-protein coupled receptors and as an inhibitor of monoamine oxidase, which is crucial in neurotransmitter metabolism .

Typical of amino acids and amines. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, while the amino group can accept protons, allowing it to act as both an acid and a base.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amide Formation: The amino group can react with carboxylic acids to form amides, which can be useful in synthesizing more complex molecules.

These reactions underscore its versatility in organic synthesis and pharmaceutical chemistry.

The biological activity of 4-[(4-Aminophenyl)amino]butanoic acid is significant due to its interaction with various biological targets:

  • G-Protein Coupled Receptors: This compound acts as an agonist at certain G-protein coupled receptors, which are pivotal in numerous signaling pathways.
  • Monoamine Oxidase Inhibition: By inhibiting monoamine oxidase, it may influence neurotransmitter levels, potentially affecting mood and cognitive functions .
  • Anticancer Properties: As a degradation product of Chlorambucil, a chemotherapy drug, it has been implicated in cancer treatment strategies .

Several methods have been developed for synthesizing 4-[(4-Aminophenyl)amino]butanoic acid:

  • Direct Amination: The reaction of butyric acid derivatives with aniline under controlled conditions can yield the desired compound.
  • Reduction Reactions: Starting from nitro compounds, reduction processes can convert nitro groups to amino groups, facilitating the formation of the target compound.
  • Multi-Step Synthesis: More complex synthetic routes may involve several steps including protection-deprotection strategies to ensure selective reactions occur at desired sites on the molecule.

These methods highlight the compound's accessibility for research and pharmaceutical applications.

4-[(4-Aminophenyl)amino]butanoic acid finds applications in various fields:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs targeting neurological disorders due to its monoamine oxidase inhibitory activity.
  • Research Tool: Its role in studying receptor mechanisms makes it valuable in pharmacological research.
  • Chemotherapy: As a derivative of Chlorambucil, it has potential implications in cancer treatment protocols .

Interaction studies involving 4-[(4-Aminophenyl)amino]butanoic acid focus on its binding affinities and effects on various receptors:

  • Receptor Binding Assays: These studies assess how well the compound binds to G-protein coupled receptors compared to other known ligands.
  • In Vivo Studies: Animal models may be used to evaluate the physiological effects of the compound on neurotransmitter levels and behavior.
  • In Vitro Studies: Cell culture experiments help elucidate the biochemical pathways affected by this compound.

Such studies are crucial for understanding its therapeutic potential and safety profile.

Several compounds share structural similarities with 4-[(4-Aminophenyl)amino]butanoic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
4-(Aminophenyl)butanoic Acid15118-60-2Similar structure; used in similar applications
4-(Aminobenzoyl)aminobutanoic Acid57963-61-8Contains a benzoyl group; different biological activity
N-(4-Aminophenyl)glycine10417-83-9Glycine derivative; different pharmacological properties
4-(Hydroxyphenyl)butanoic Acid15118-60-XHydroxylated variant; altered solubility and reactivity

These compounds differ primarily in their functional groups and resultant biological activities. The unique combination of an amino group with a butanoic acid backbone gives 4-[(4-Aminophenyl)amino]butanoic acid distinct properties that may not be present in its analogs .

XLogP3

1.1

Dates

Last modified: 08-20-2023

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